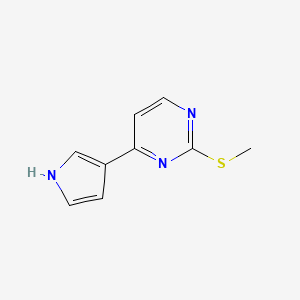
2-Methylsulfanyl-4-(1H-pyrrol-3-yl)-pyrimidine
Número de catálogo B8468001
Peso molecular: 191.26 g/mol
Clave InChI: ZREFKGVVBPYHAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07615562B2
Procedure details


The title compound was prepared analogous to Step A of Method B, starting from [1-[tris(1-methylethyl)silyl]-1H-pyrrol-3-yl]-boronic acid and 4-chloro-2-methylsulfanyl-pyrimidine. Under the reaction conditions, the triisopropylsilyl protecting group was cleaved. Yield: 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
triisopropylsilyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
CC([Si](C(C)C)(C(C)C)[N:5]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6]1)C.Cl[C:20]1[CH:25]=[CH:24][N:23]=[C:22]([S:26][CH3:27])[N:21]=1>>[CH3:27][S:26][C:22]1[N:23]=[C:24]([C:7]2[CH:8]=[CH:9][NH:5][CH:6]=2)[CH:25]=[CH:20][N:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)[Si](N1C=C(C=C1)B(O)O)(C(C)C)C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC=C1)SC
|
Step Three
[Compound]
|
Name
|
triisopropylsilyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Under the reaction conditions
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=NC=CC(=N1)C1=CNC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
